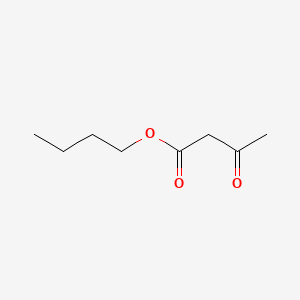
Butyl acetoacetate
Cat. No. B1329563
Key on ui cas rn:
591-60-6
M. Wt: 158.19 g/mol
InChI Key: REIYHFWZISXFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09255059B2
Procedure details


A charge of 5,600 grams of n-butanol was placed in a 22 L, jacketed reaction flask equipped with an overhead stirrer, reflux condenser, thermocouple, and a liquid feed pump. A glycol-water mixture maintained at a set temperature of 70° C. was circulated through the reactor jacket from a bath reservoir to bring the reactor contents to 50° C. When the reactor reached 50° C., 365 mL of triethylamine was added. Diketene, in an amount of 6,049 grams, was then added at a rate of 15 mL/min. The reactor temperature was increased slowly during the addition of diketene. When the reactor reached 55° C., the circulating liquid bath temperature was lowered to cool the reactor and to maintain the reaction temperature in the range of from about 55 to about 57° C. The addition of the entire charge of diketene, (4.1 kg) required 8 hours. The reaction mixture was then allowed to cool slowly to 35° C. with continued agitation. The crude reaction product was then purified by fractional distillation at a pressure of 6 torr and provided pure n-butyl acetoacetate as a clear, colorless liquid.

[Compound]
Name
glycol-water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2]CC.[CH2:6]=[C:7]1[O:11][C:9](=[O:10])[CH2:8]1.[CH2:12](N(CC)CC)[CH3:13]>>[C:9]([O:11][CH2:7][CH2:6][CH2:12][CH3:13])(=[O:10])[CH2:8][C:1]([CH3:2])=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)O
|
Step Two
[Compound]
|
Name
|
glycol-water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C1CC(=O)O1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C1CC(=O)O1
|
Step Five
|
Name
|
|
|
Quantity
|
4.1 kg
|
|
Type
|
reactant
|
|
Smiles
|
C=C1CC(=O)O1
|
Step Six
|
Name
|
|
|
Quantity
|
365 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
35 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with an overhead stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was circulated through the reactor jacket from a bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to 50° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached 50° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached 55° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool the reactor
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the reaction temperature in the range of from about 55 to about 57° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The addition of the
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude reaction product
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was then purified by fractional distillation at a pressure of 6 torr
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC(=O)C)(=O)OCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
